molecular formula C12H17NO2S B12332027 1-(2-(Thiophen-2-yl)ethyl)piperidine-4-carboxylicacid

1-(2-(Thiophen-2-yl)ethyl)piperidine-4-carboxylicacid

Cat. No.: B12332027
M. Wt: 239.34 g/mol
InChI Key: PDNLVBHSPWQNND-UHFFFAOYSA-N
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Description

1-(2-(Thiophen-2-yl)ethyl)piperidine-4-carboxylic acid is a compound that combines a thiophene ring with a piperidine ring Thiophene is a five-membered aromatic ring containing sulfur, while piperidine is a six-membered ring containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Thiophen-2-yl)ethyl)piperidine-4-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Thiophen-2-yl)ethyl)piperidine-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The piperidine ring can be reduced to form piperidine derivatives with different degrees of saturation.

    Substitution: Both the thiophene and piperidine rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced piperidine derivatives, and various substituted thiophene and piperidine compounds.

Scientific Research Applications

1-(2-(Thiophen-2-yl)ethyl)piperidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(Thiophen-2-yl)ethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, while the piperidine ring can modulate the activity of neurotransmitters and other signaling molecules . These interactions can lead to various biological effects, including antimicrobial, anticancer, and anti-inflammatory activities.

Comparison with Similar Compounds

1-(2-(Thiophen-2-yl)ethyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of 1-(2-(Thiophen-2-yl)ethyl)piperidine-4-carboxylic acid lies in its combination of both thiophene and piperidine rings, which allows it to exhibit a diverse range of chemical and biological properties.

Biological Activity

1-(2-(Thiophen-2-yl)ethyl)piperidine-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a piperidine ring substituted with a thiophenyl group and a carboxylic acid moiety. This structure suggests potential interactions with various biological targets, making it a candidate for drug development.

Anticancer Activity

Research has demonstrated that derivatives of piperidine compounds exhibit significant anticancer properties. For instance, modifications to the piperidine structure have led to compounds that show cytotoxic effects against various cancer cell lines. A study indicated that certain piperidine derivatives had IC50 values ranging from 2.76 µM to 9.27 µM against specific human tumor cell lines, including ovarian and renal cancers .

CompoundCell LineIC50 (µM)
Derivative 1OVXF 8992.76
Derivative 2PXF 17529.27
Derivative 3RXF 4861.143

These results highlight the potential of piperidine derivatives in targeting cancer cells selectively while sparing normal cells.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It acts as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme implicated in inflammatory processes and cancer progression. In vitro studies have shown that certain derivatives can inhibit mPGES-1 with IC50 values in the low micromolar range, demonstrating their potential as anti-inflammatory agents .

The biological activity of 1-(2-(Thiophen-2-yl)ethyl)piperidine-4-carboxylic acid is attributed to several mechanisms:

  • Inhibition of Enzymes : The compound's ability to inhibit mPGES-1 suggests it may modulate prostaglandin synthesis, which is crucial in inflammation and cancer biology.
  • Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in the G0/G1 phase, leading to apoptosis in cancer cells. This was observed in studies where exposure to these compounds resulted in increased subG0/G1 fractions, indicative of apoptotic processes .

Case Study: Anticancer Effects on Cell Lines

In a detailed study evaluating the anticancer effects of various piperidine derivatives, researchers found that one specific derivative exhibited potent activity against multiple cancer cell lines:

  • Cell Lines Tested : HeLa (cervical carcinoma), A549 (lung carcinoma), and MCF-7 (breast carcinoma).
  • Results : The derivative showed IC50 values as low as 5.10 µM against MCF-7 cells, outperforming standard chemotherapeutic agents like doxorubicin .

Case Study: Inhibition of mPGES-1

Another significant study focused on the inhibition of mPGES-1 by the compound's derivatives:

  • Methodology : In vitro assays measured the inhibitory effects on A549 cell lines.
  • Findings : The most promising derivative led to significant reductions in PGE2 levels, correlating with decreased inflammatory responses and potential tumor growth inhibition .

Properties

Molecular Formula

C12H17NO2S

Molecular Weight

239.34 g/mol

IUPAC Name

1-(2-thiophen-2-ylethyl)piperidine-4-carboxylic acid

InChI

InChI=1S/C12H17NO2S/c14-12(15)10-3-6-13(7-4-10)8-5-11-2-1-9-16-11/h1-2,9-10H,3-8H2,(H,14,15)

InChI Key

PDNLVBHSPWQNND-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)O)CCC2=CC=CS2

Origin of Product

United States

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